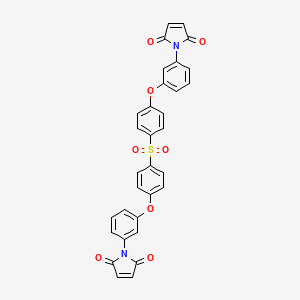
1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione)
描述
1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione): is a bismaleimide compound known for its high mechanical strength and heat resistance. It is widely used as a resin additive in various industrial applications due to its rigid structure and ability to undergo heavy addition reactions without generating volatile by-products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves the imidization of bisamic acid derivatives. One common method includes the reaction of bisphenol-A with maleic anhydride to form bisamic acid, followed by cyclodehydration to yield the bismaleimide compound .
Industrial Production Methods: Industrial production of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Addition Reactions: The maleimide groups participate in heavy addition reactions, which are crucial for curing processes.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions typically result in cross-linked polymers, while substitution reactions yield various functionalized derivatives .
科学研究应用
Chemistry: In chemistry, 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) is used as a cross-linking agent in the synthesis of high-performance polymers and composites .
Biology: In biological research, it is utilized in the development of biocompatible materials and drug delivery systems due to its stability and non-toxicity .
Medicine: In medicine, the compound is explored for its potential in creating advanced medical devices and implants that require high mechanical strength and heat resistance .
Industry: Industrially, it is widely used in the aerospace and automotive sectors for manufacturing heat-resistant and durable components .
作用机制
The mechanism of action of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) involves the formation of cross-linked networks through addition reactions of the maleimide groups. These networks impart high mechanical strength and thermal stability to the resulting materials . The molecular targets include the reactive sites on the maleimide groups, which undergo polymerization under appropriate conditions .
相似化合物的比较
Bisphenol-A based bismaleimide: Similar in structure but differs in the central core, affecting its mechanical properties.
Bis[4-(3-aminophenoxy)phenyl]sulfone: Contains amino groups instead of maleimide, leading to different reactivity and applications.
Uniqueness: 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) is unique due to its combination of high mechanical strength, heat resistance, and ability to undergo addition reactions without generating volatile by-products . This makes it particularly valuable in applications requiring durable and stable materials.
属性
IUPAC Name |
1-[3-[4-[4-[3-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]sulfonylphenoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O8S/c35-29-15-16-30(36)33(29)21-3-1-5-25(19-21)41-23-7-11-27(12-8-23)43(39,40)28-13-9-24(10-14-28)42-26-6-2-4-22(20-26)34-31(37)17-18-32(34)38/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPHBJSWDLCUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N5C(=O)C=CC5=O)N6C(=O)C=CC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


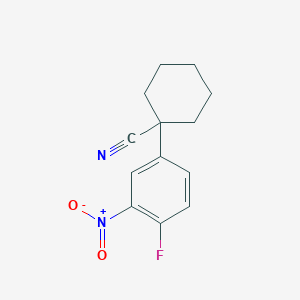
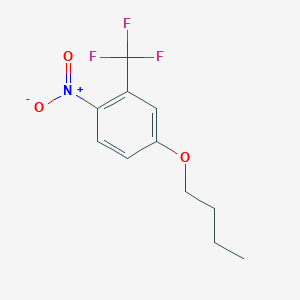
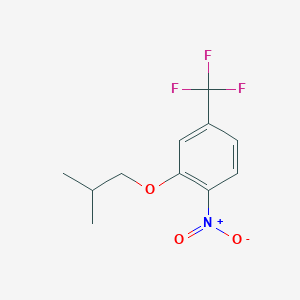
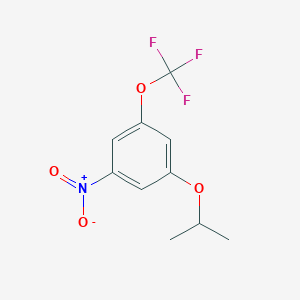
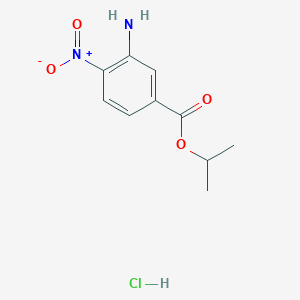

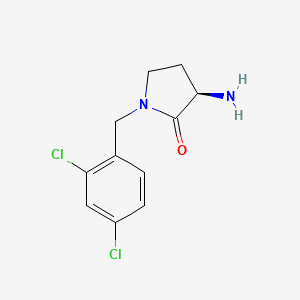
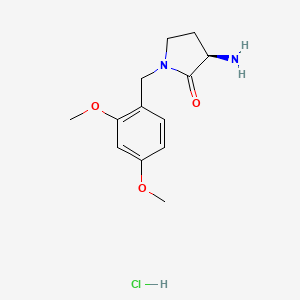
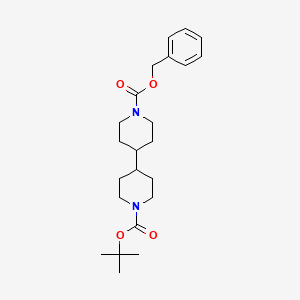
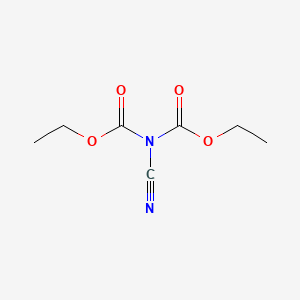
![(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine](/img/structure/B8030733.png)
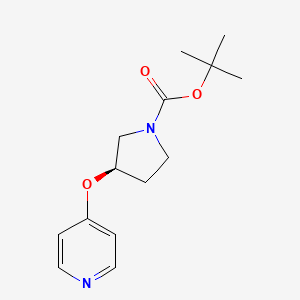
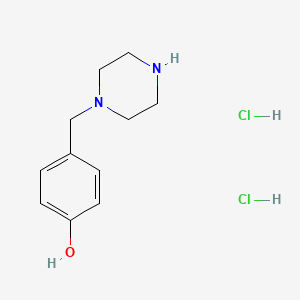
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/structure/B8030754.png)
